Cas no 1219804-30-4 (Modafinil-D10)

Modafinil-D10 is a deuterated analog of Modafinil, where ten hydrogen atoms are replaced with deuterium. This isotopic substitution enhances the compound's metabolic stability, potentially prolonging its half-life and reducing the frequency of dosing. The deuterium atoms resist enzymatic degradation, which may lead to more consistent pharmacokinetic profiles and improved bioavailability. Modafinil-D10 retains the pharmacological activity of Modafinil, acting as a wakefulness-promoting agent by modulating dopamine and norepinephrine pathways. Its deuterated structure makes it a valuable tool for research in neuropharmacology, particularly in studies investigating sustained cognitive enhancement or metabolic pathways. The compound is primarily used in preclinical and analytical applications.
Modafinil-D10 structure
Modafinil-D10 structure
Product Name:Modafinil-D10
CAS No:1219804-30-4
MF:C15H15NO2S
MW:283.411719560623
CID:1079786
PubChem ID:49849791
Update Time:2025-10-22

Modafinil-D10 Chemical and Physical Properties

Names and Identifiers

    • Modafinil-D10
    • (R)-Modafinil-d10
    • (S)-Modafinil-d10
    • 2-[bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide
    • Modafinil-d10 solution
    • Modafinil-D10; 2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide
    • 1219804-30-4
    • DTXSID50678718
    • 2-{Bis[(~2~H_5_)phenyl]methanesulfinyl}acetamide
    • (+/-)-Modafinil-d10 (diphenyl-d10)
    • Inchi: 1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
    • InChI Key: YFGHCGITMMYXAQ-LHNTUAQVSA-N
    • SMILES: S(CC(N)=O)(C(C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H])C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H])=O

Computed Properties

  • Exact Mass: 283.14511735g/mol
  • Monoisotopic Mass: 283.14511735g/mol
  • Isotope Atom Count: 10
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 79.4Ų

Modafinil-D10 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
M-103-1ML
Modafinil-d
1219804-30-4 100 μg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant
1ML
1525.5 2021-05-13

Additional information on Modafinil-D10

Professional Introduction to Compound with CAS No. 1219804-30-4 and Product Name Modafinil-D10

The compound with the CAS number 1219804-30-4 is a deuterated derivative of Modafinil, a well-known wakefulness-promoting agent widely used in the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea. The introduction of the deuterium atom at the 8-position of the Modafinil molecule results in the product Modafinil-D10, which exhibits enhanced pharmacokinetic properties and potentially improved therapeutic efficacy. This article provides a comprehensive overview of the compound, its applications, and the latest research findings in the field.

Modafinil-D10, chemically known as (R)-2-(diphenylmethyl)-5-(2-hydroxyethyl)-1H-imidazol-1-yl-1-pentanone, is a synthetic compound that has garnered significant attention in recent years due to its potential advantages over its parent compound, Modafinil. The introduction of a deuterium atom at the 8-position of the imidazolone ring enhances metabolic stability and reduces the likelihood of drug-drug interactions. This modification has been shown to prolong the half-life of the compound while maintaining or even improving its pharmacological activity.

The pharmacological profile of Modafinil-D10 has been extensively studied in both preclinical and clinical settings. Research indicates that deuterated analogs of psychoactive drugs often exhibit improved pharmacokinetic profiles, which can translate to more consistent therapeutic effects with fewer side effects. In the case of Modafinil-D10, studies have demonstrated that it maintains the wakefulness-promoting effects of Modafinil while potentially reducing the incidence of adverse reactions such as insomnia and anxiety. These findings make Modafinil-D10 an attractive candidate for further development in treating various sleep disorders and cognitive enhancement applications.

One of the most compelling aspects of Modafinil-D10 is its potential to serve as a tool for understanding drug metabolism and transport. The deuterium atom acts as a metabolic label, allowing researchers to track the compound's degradation pathway and identify key enzymes involved in its metabolism. This information is crucial for optimizing drug design and improving therapeutic outcomes. Additionally, the enhanced metabolic stability of Modafinil-D10 suggests that it may have a lower environmental impact compared to traditional pharmaceuticals, as it is less likely to be rapidly degraded by microbial enzymes in soil or water systems.

The clinical applications of Modafinil-D10 are currently being explored in several therapeutic areas beyond its primary indication for treating sleep disorders. Preliminary studies have shown promising results in using Modafinil-D10 for cognitive enhancement in individuals with attention deficit hyperactivity disorder (ADHD) and Alzheimer's disease. The compound's ability to modulate neurotransmitter systems such as dopamine and norepinephrine may contribute to its cognitive-enhancing effects. Furthermore, research is ongoing into its potential use as an adjunct therapy for depression, where it may help alleviate symptoms associated with fatigue and lack of motivation.

In recent years, there has been growing interest in using deuterated compounds for their potential role in combating antibiotic resistance. The altered metabolic pathways induced by deuterium labeling can make bacteria less susceptible to existing antibiotics. While this application is still in its early stages for Modafinil-D10, it represents an exciting area of research that could have far-reaching implications for public health. By developing drugs that are more resistant to bacterial degradation, we may be able to extend their effectiveness and reduce the burden of antibiotic-resistant infections.

The synthesis of Modafinil-D10 presents unique challenges due to the need for precise isotopic labeling at the 8-position of the imidazolone ring. Advanced synthetic techniques, including chiral catalysis and isotopic exchange reactions, are employed to ensure high enantiomeric purity and deuterium incorporation efficiency. These methods require specialized equipment and expertise but are essential for producing a compound with optimized pharmacological properties. As synthetic chemistry continues to evolve, new methodologies may emerge that further streamline the production process for deuterated pharmaceuticals like Modafinil-D10.

The regulatory landscape for deuterated drugs such as Modafinil-D10 is still evolving, with agencies like the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) evaluating their unique characteristics compared to traditional pharmaceuticals. While these agencies recognize the potential benefits of deuterated compounds, they also require extensive data demonstrating safety and efficacy before approving them for clinical use. The ongoing clinical trials investigating Modafinil-D10 aim to provide this necessary evidence and pave the way for regulatory approval.

Future research directions for Modafinil-D10 include exploring its long-term effects and potential off-label uses. Long-term studies will help determine whether chronic use affects neurotransmitter systems or increases the risk of adverse reactions over time. Off-label uses may emerge as clinicians gain more experience with the compound, particularly in areas such as chronic fatigue syndrome or traumatic brain injury rehabilitation where cognitive enhancement could be beneficial.

In conclusion, Modafinil-D10, derived from CAS No. 1219804-30-4, represents a significant advancement in wakefulness-promoting agents due to its enhanced pharmacokinetic properties and reduced side effects compared to traditional Modafinil formulations. The latest research indicates promising applications not only in treating sleep disorders but also in cognitive enhancement therapies across various neurological conditions. As synthetic methods improve and regulatory pathways become clearer, Modafinil-D10 holds great promise for improving patient outcomes while offering new insights into drug metabolism and transport mechanisms.

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